molecular formula C22H26N2O3S B5008578 3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-{[2-(methylthio)phenoxy]methyl}isoxazole

3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-{[2-(methylthio)phenoxy]methyl}isoxazole

Cat. No. B5008578
M. Wt: 398.5 g/mol
InChI Key: NFMGBYTUDDAIIG-UHFFFAOYSA-N
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Description

The compound “3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-{[2-(methylthio)phenoxy]methyl}isoxazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives can have a variety of properties depending on their substituents .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential biological activity. Pyrrolidine derivatives are a promising area of research in medicinal chemistry .

properties

IUPAC Name

[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-4-11-22(12-5-2)13-8-14-24(22)21(25)18-15-17(27-23-18)16-26-19-9-6-7-10-20(19)28-3/h4-7,9-10,15H,1-2,8,11-14,16H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMGBYTUDDAIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1OCC2=CC(=NO2)C(=O)N3CCCC3(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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